molecular formula C8H10F5I B3425114 trans-1-Iodo-2-(pentafluoroethyl)cyclohexane CAS No. 38787-67-6

trans-1-Iodo-2-(pentafluoroethyl)cyclohexane

Cat. No.: B3425114
CAS No.: 38787-67-6
M. Wt: 328.06 g/mol
InChI Key: DSLYPUILDQBYTC-UHFFFAOYSA-N
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Description

trans-1-Iodo-2-(pentafluoroethyl)cyclohexane: is an organofluorine compound with the molecular formula C8H10F5I and a molecular weight of 328.06 g/mol . This compound is characterized by the presence of an iodine atom and a pentafluoroethyl group attached to a cyclohexane ring. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Iodo-2-(pentafluoroethyl)cyclohexane typically involves the iodination of a cyclohexane derivative. One common method includes the reaction of cyclohexane with iodine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination and fluorination processes. These methods are optimized for yield and purity, often involving advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield a halogenated cyclohexane derivative .

Scientific Research Applications

Chemistry: In chemistry, trans-1-Iodo-2-(pentafluoroethyl)cyclohexane is used as a building block for the synthesis of more complex organofluorine compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are often explored for their potential biological activities. Researchers investigate these derivatives for their interactions with biological molecules and potential therapeutic uses .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its fluorinated nature imparts unique properties such as increased stability and resistance to degradation .

Mechanism of Action

The mechanism of action of trans-1-Iodo-2-(pentafluoroethyl)cyclohexane involves its interaction with various molecular targets. The iodine atom and pentafluoroethyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. The specific pathways and molecular targets depend on the context of its use, such as in synthetic chemistry or material science .

Comparison with Similar Compounds

    trans-1-Iodo-2-(trifluoromethyl)cyclohexane: Similar in structure but with a trifluoromethyl group instead of a pentafluoroethyl group.

    trans-1-Bromo-2-(pentafluoroethyl)cyclohexane: Similar but with a bromine atom instead of iodine.

    trans-1-Chloro-2-(pentafluoroethyl)cyclohexane: Similar but with a chlorine atom instead of iodine.

Uniqueness: The uniqueness of trans-1-Iodo-2-(pentafluoroethyl)cyclohexane lies in its combination of an iodine atom and a pentafluoroethyl group. This combination imparts distinct reactivity and properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(1R,2S)-1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F5I/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h5-6H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLYPUILDQBYTC-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(C(F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(C(F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F5I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662952
Record name (1R,2S)-1-Iodo-2-(pentafluoroethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38787-67-6
Record name (1R,2S)-1-Iodo-2-(pentafluoroethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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